3-Formyl-2-methoxyphenylboronic acid pinacol ester

Overview

Description

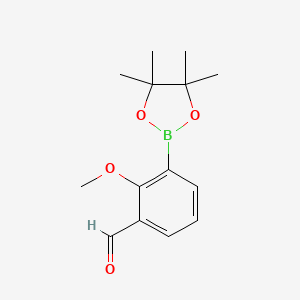

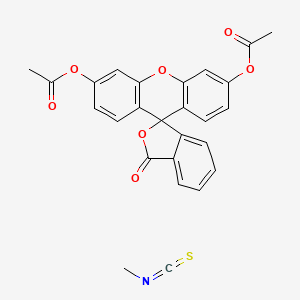

“3-Formyl-2-methoxyphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C14H19BO4 . It is a solid substance at room temperature .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a formyl group, a methoxy group, and a boronic acid pinacol ester group .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 262.11 . It is a solid substance at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

1. Polymer Synthesis

3-Formyl-2-methoxyphenylboronic acid pinacol ester is utilized in polymer chemistry. For example, it has been used in the synthesis of hyperbranched polythiophene via catalyst-transfer Suzuki–Miyaura coupling reactions. This approach enables the creation of polymers with a nearly 100% degree of branching, indicating its efficacy in constructing complex polymer structures (Segawa, Higashihara, & Ueda, 2013).

2. Phosphorescence Studies

Remarkably, simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This discovery is significant as it challenges the common notion that phosphorescent organic molecules require heavy atoms or carbonyl groups. Theoretical calculations show these molecules undergo out-of-plane distortion in the excited state, leading to phosphorescence (Shoji et al., 2017).

3. Organic Synthesis and Catalysis

In organic synthesis, this compound is pivotal in various reactions. It's used in palladium-catalyzed cross-coupling reactions for synthesizing unsymmetrical 1,3-dienes, showcasing its versatility in constructing diverse molecular structures (Takagi, Takahashi, Ishiyama, & Miyaura, 2002). Additionally, it plays a role in the synthesis of H2O2-cleavable poly(ester-amide)s for potential applications as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).

4. Catalysis in Polymerization

The compound is also integral in the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura Condensation Polymerization. This process results in high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends, demonstrating its utility in advanced polymerization techniques (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).

5. Drug Delivery Research

This compound has been explored in drug delivery systems. For instance, a phenylboronic ester-linked PEG-lipid conjugate was designed for H2O2-responsive drug delivery, illustrating the compound's potential in creating stimuli-responsive drug delivery systems (Zhang, Chen, Xiao, Zhuang, & Chen, 2017).

Safety and Hazards

The safety information for “3-Formyl-2-methoxyphenylboronic acid pinacol ester” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-16)12(11)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGGRAHIRANTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)

![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)

![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)

![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)